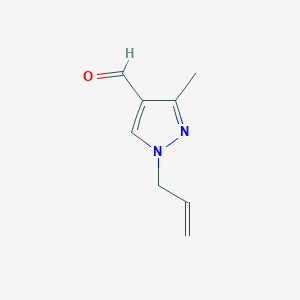

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methyl-1-prop-2-enylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQJNIWLBVSSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360543 | |

| Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899709-47-8 | |

| Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

CAS Number: 899709-47-8

This technical guide provides a comprehensive overview of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound belonging to the pyrazole class of molecules. Given the limited publicly available data for this specific chemical, this document contextualizes its properties and potential applications within the broader, well-researched family of pyrazole-4-carbaldehyde derivatives. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Physicochemical Properties

Quantitative data for this compound is summarized below. The compound is noted to be a solid at room temperature.

| Property | Value | Source |

| CAS Number | 899709-47-8 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| InChI Key | USQJNIWLBVSSQI-UHFFFAOYSA-N | [2] |

| SMILES | O=C([H])C1=CN(N=C1C)CC=C | [1][2] |

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction . This reaction facilitates the formylation and cyclization of ketone hydrazones to yield the corresponding 4-formylpyrazole.[3][4][5][6][7][8]

General Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[2][7][9]

Step 1: Preparation of the Hydrazone Intermediate

-

To a solution of the starting ketone (e.g., 2-penten-2-one, as a precursor for the allyl and methyl groups) in ethanol, add an equimolar amount of the desired hydrazine (e.g., allylhydrazine).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

The reaction mixture can be stirred at room temperature or gently heated under reflux for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates. Microwave irradiation has been shown to significantly reduce reaction times.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the hydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride (POCl₃, ~3 equivalents) to ice-cold N,N-dimethylformamide (DMF), which acts as both reagent and solvent.

-

Dissolve the hydrazone intermediate from Step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature (0-5 °C).

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 70-90 °C for 4-10 hours.[6][7][9]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto a larger volume of crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until a precipitate forms.

-

Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Synthesis Workflow Diagram

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Spectral Characterization

Specific spectral data for this compound is not available in the cited literature. However, the structural features suggest characteristic signals that can be anticipated based on data from closely related analogs.[7][10]

| Spectral Data Type | Characteristic Signals for Pyrazole-4-carbaldehyde Analogs |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet typically appearing far downfield, around δ 9.9-10.1 ppm.[7][11]- Pyrazole Ring Proton (H5): A singlet in the aromatic region, often around δ 8.1-8.3 ppm.[7]- Substituent Protons: Signals corresponding to the specific groups at positions 1 and 3 (e.g., allyl and methyl groups). The allyl group would show characteristic multiplets for the vinyl and methylene protons. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the range of δ 182-185 ppm.[7]- Pyrazole Ring Carbons: Signals for C3, C4, and C5 in the aromatic region (δ ~110-155 ppm).[7]- Substituent Carbons: Signals corresponding to the carbons of the allyl and methyl groups. |

| FT-IR (cm⁻¹) | - Aldehyde C=O Stretch: A strong, sharp absorption band around 1680-1695 cm⁻¹.[7]- C-H Stretch (Aldehyde): A characteristic pair of bands often observed around 2840 and 2740 cm⁻¹.- C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region, characteristic of the pyrazole ring. |

Biological Activity and Potential Applications

While this compound has not been specifically evaluated in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and biologically active compounds.[1][12][13] Derivatives of pyrazole-4-carbaldehyde serve as key intermediates in the synthesis of these bioactive molecules.

Known Activities of Pyrazole Derivatives

The following table summarizes the biological activities reported for various pyrazole and pyrazole-4-carbaldehyde derivatives.

| Biological Activity | Target/Mechanism | Example Compound Class | Reported Potency (IC₅₀ / MIC) | Source |

| Anti-inflammatory | COX-1/COX-2 Enzyme Inhibition | 1,3-Diaryl Pyrazole Derivatives | IC₅₀ values in low micromolar (µM) to nanomolar (nM) range. | [12][14][15] |

| Antimicrobial | Inhibition of bacterial/fungal growth | 1,3-Diphenylpyrazole Schiff Bases | MIC values ranging from 17-19 µg/mL against S. aureus and E. coli. | [6][9] |

| Anticancer | Inhibition of cancer cell proliferation | Pyrazoline Benzenesulfonamides | Potent activity against various cancer cell lines. | [14][16] |

| Enzyme Inhibition | Carbonic Anhydrase (hCA I & II) | Substituted Pyrazole Derivatives | Kᵢ values in the low nanomolar (nM) range (5-67 nM). | [17] |

| Enzyme Inhibition | DapE (Bacterial Enzyme) | Pyrazole Thioether Analogs | IC₅₀ values in the micromolar (µM) range (~18-35 µM). | [18] |

| Antioxidant | ROS Scavenging, NADPH Oxidase Inhibition | Substituted Pyrazole Derivatives | IC₅₀ against platelet ROS production of ~10 µM. | [16] |

Potential Signaling Pathways and Mechanisms of Action

Many pyrazole derivatives exert their biological effects by inhibiting key enzymes in signaling pathways. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while their antioxidant properties can be linked to the direct scavenging of reactive oxygen species (ROS) and the inhibition of ROS-producing enzymes like NADPH oxidase.

Caption: General inhibitory pathway of pyrazole derivatives on cellular inflammation.

Conclusion

This compound is a structurally interesting heterocyclic compound for which specific experimental data remains limited in the public domain. However, its core structure is a well-recognized and valuable building block in medicinal chemistry. The established synthetic routes, particularly the Vilsmeier-Haack reaction, provide a reliable method for its preparation. Based on the extensive research into analogous compounds, it can be hypothesized that this molecule holds potential as an intermediate for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. Further investigation is required to fully characterize its physicochemical properties and to explore its specific biological activity profile.

References

- 1. researchgate.net [researchgate.net]

- 2. degres.eu [degres.eu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jpsionline.com [jpsionline.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. dovepress.com [dovepress.com]

- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 16. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its molecular characteristics, physical state, and solubility, and provides a representative experimental protocol for its synthesis.

Compound Identification and Molecular Structure

This compound is a substituted pyrazole featuring an allyl group at the 1-position, a methyl group at the 3-position, and a carbaldehyde (formyl) group at the 4-position. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-(prop-2-en-1-yl)-3-methyl-1H-pyrazole-4-carbaldehyde | N/A |

| CAS Number | 899709-47-8 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| SMILES String | O=C([H])C1=CN(N=C1C)CC=C |

| InChI Key | USQJNIWLBVSSQI-UHFFFAOYSA-N | |

Physical Properties

The physical properties of this compound have been reported by various chemical suppliers. It is important to note that there are some discrepancies in the reported physical state of the compound.

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Physical Form | Solid; Combustible Solid | |

| White powder | [2] | |

| Purity | ≥ 99% | [2] |

| Solubility | Information not available | N/A |

| Storage | Sealed and preserved | [2] |

| Flash Point | Not applicable | |

Experimental Protocols: Synthesis

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction .[3][4][5] This reaction involves the formylation of an active methylene group adjacent to a nitrogen atom in a hydrazone precursor, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).

General Protocol for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes:

-

Preparation of Hydrazone Precursor: A substituted acetophenone is condensed with a suitable hydrazine (e.g., phenylhydrazine) in a solvent like methanol, often with a catalytic amount of acid (e.g., glacial acetic acid), and heated under reflux for several hours.[4] The resulting hydrazone precipitates upon cooling and can be filtered and recrystallized.

-

Preparation of Vilsmeier Reagent: The Vilsmeier reagent is prepared in situ by adding phosphorus oxychloride (POCl₃) dropwise to a cold (0-5 °C) solution of N,N-dimethylformamide (DMF).[4]

-

Formylation and Cyclization: The hydrazone precursor is added to the prepared Vilsmeier reagent.[4] The reaction mixture is then stirred at an elevated temperature (e.g., 60-65 °C) for several hours to facilitate the cyclization and formylation that yields the pyrazole ring.[4]

-

Work-up and Purification: The reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).[6] The resulting precipitate, the crude pyrazole-4-carbaldehyde, is filtered, washed with water, dried, and purified, typically by recrystallization from a suitable solvent like ethanol.[6]

Caption: Generalized workflow for the synthesis of pyrazole-4-carbaldehydes.

Biological and Pharmaceutical Context

While specific signaling pathways for this compound are not detailed in the literature, the pyrazole scaffold is of significant interest in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[3][5] A related compound, 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, has been explored for its potential in developing pharmaceuticals and agrochemicals, particularly as an intermediate for fungicides and herbicides.[7] The aldehyde functional group on the target compound allows for further derivatization, making it a valuable building block for creating diverse molecular libraries for screening and drug development.[8]

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, CasNo.899709-47-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic and Structural Elucidation of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

| Property | Value |

| IUPAC Name | 1-allyl-3-methyl-1H-pyrazole-4-carbaldehyde |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol [1] |

| CAS Number | 899709-47-8[1] |

| Chemical Structure | |

| A visual representation of the chemical structure of this compound would be placed here. |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of similar structures containing allyl and pyrazole-carbaldehyde moieties.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Justification |

| ~9.8-10.0 | s | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |

| ~7.8-8.0 | s | 1H | Pyrazole H-5 | The proton on the pyrazole ring is in an electron-poor environment and is expected to be a singlet. |

| ~5.8-6.0 | m | 1H | Allyl (-CH=CH₂) | The internal vinyl proton of the allyl group will be a multiplet due to coupling with the adjacent CH₂ and terminal =CH₂ protons. |

| ~5.1-5.3 | m | 2H | Allyl (=CH₂) | The terminal vinyl protons are diastereotopic and will appear as a multiplet. |

| ~4.7-4.9 | d | 2H | Allyl (-CH₂-) | The methylene protons of the allyl group are adjacent to the nitrogen atom and the double bond, and will appear as a doublet. |

| ~2.4-2.6 | s | 3H | Methyl (-CH₃) | The methyl group protons on the pyrazole ring are expected to be a singlet. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the expected electronic environment of each carbon atom.

| Chemical Shift (δ) ppm | Carbon Assignment | Justification |

| ~185-190 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~140-145 | Pyrazole C-3 | Carbon attached to the methyl group. |

| ~135-140 | Pyrazole C-5 | Carbon bearing the proton. |

| ~130-135 | Allyl -CH= | The internal vinyl carbon of the allyl group. |

| ~115-120 | Allyl =CH₂ | The terminal vinyl carbon of the allyl group. |

| ~110-115 | Pyrazole C-4 | Carbon attached to the aldehyde group. |

| ~50-55 | Allyl -CH₂- | The methylene carbon of the allyl group. |

| ~10-15 | Methyl -CH₃ | The methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

Key predicted IR absorption bands are listed below, corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | C-H | Alkene and Aromatic C-H Stretch |

| ~2950-2850 | C-H | Alkane C-H Stretch |

| ~2850-2750 | C-H | Aldehyde C-H Stretch |

| ~1680-1700 | C=O | Aldehyde C=O Stretch |

| ~1640-1660 | C=C | Alkene C=C Stretch |

| ~1500-1600 | C=N, C=C | Pyrazole Ring Stretch |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Justification |

| 150 | [M]⁺ | Molecular ion peak. |

| 149 | [M-H]⁺ | Loss of the aldehyde proton. |

| 121 | [M-CHO]⁺ | Loss of the formyl group. |

| 109 | [M-C₃H₅]⁺ | Loss of the allyl group. |

| 41 | [C₃H₅]⁺ | Allyl cation fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a synthesized compound like this compound.

Synthesis via Vilsmeier-Haack Reaction

A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3]

-

Reagent Preparation: The Vilsmeier reagent is typically prepared by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).

-

Reaction: The appropriate N-allyl-3-methylpyrazole precursor is added dropwise to the prepared Vilsmeier reagent.

-

Heating: The reaction mixture is then heated, often to around 60-80 °C, for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) as a thin film between salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet for a solid sample. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are common techniques.

-

Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For GC-MS, a dilute solution in a volatile solvent is prepared.

-

Analysis: The sample is introduced into the mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

-

Workflow for Compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Caption: Workflow for chemical synthesis and structural elucidation.

References

An In-depth Technical Guide to the Molecular Structure of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde. While specific experimental data for this compound is not extensively available in public literature, this document compiles known information and provides predicted spectroscopic data based on analogous structures. The guide also touches upon the potential biological significance of the pyrazole-4-carbaldehyde scaffold, a core structure in many biologically active compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with allyl, methyl, and carbaldehyde groups. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The presence of a reactive aldehyde group and an allyl group makes this molecule a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These have been collated from various chemical databases.[4][5]

| Property | Value | Reference |

| CAS Number | 899709-47-8 | [4][5] |

| Molecular Formula | C₈H₁₀N₂O | [4][5] |

| Molecular Weight | 150.18 g/mol | [4][5] |

| SMILES | O=C([H])C1=CN(N=C1C)CC=C | |

| InChI | 1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3 | |

| Physical Form | Solid |

Synthesis

A plausible synthetic route would involve the Vilsmeier-Haack formylation of 1-allyl-3-methyl-1H-pyrazole. The proposed reaction scheme is illustrated below.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. This compound DiscoveryCPR 899709-47-8 [sigmaaldrich.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde and Its Analogs

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for 1-allyl-3-methyl-1H-pyrazole-4-carbaldehyde and its close analog, 1-allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The synthesis is presented as a multi-step process, commencing with the formation of the core pyrazole heterocycle, followed by its formylation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, tabulated data, and process visualizations.

The most prominent and versatile method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This approach involves the formylation of an electron-rich pyrazole precursor. Consequently, the synthesis is logically divided into two primary stages: the construction of the N-allylated pyrazole ring and its subsequent formylation at the C4 position.

Synthesis of the Pyrazole Core: 1-Allyl-3,5-dimethyl-1H-pyrazole

The synthesis of the pyrazole ring is most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] For the synthesis of an N-allyl-3,5-dimethyl substituted pyrazole, the logical precursors are allylhydrazine and acetylacetone (2,4-pentanedione).

Synthesis of Allylhydrazine (Precursor)

Allylhydrazine is not as commercially available as hydrazine hydrate and may need to be synthesized. A common method involves the mono-allylation of a protected hydrazine, such as tert-butoxycarbonyl (Boc) hydrazine, followed by deprotection.

Experimental Protocol: Synthesis of Allylhydrazine from Boc-hydrazine

-

Dissolve tert-butoxycarbonyl (Boc)-hydrazine (1.0 eq) in acetonitrile.

-

Add allyl bromide (1.0 eq) to the solution.

-

Add triethylamine (1.0 eq) to neutralize the HBr formed during the reaction.

-

Heat the mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting protected allylhydrazine is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield allylhydrazine.

Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazole

The reaction between allylhydrazine and acetylacetone proceeds via a condensation-cyclization reaction to form the stable pyrazole ring.

Experimental Protocol: Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazole

-

In a round-bottom flask, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol or water.[5][6]

-

Add allylhydrazine (1.0 eq) dropwise to the solution at room temperature with stirring. The reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete cyclization.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-allyl-3,5-dimethyl-1H-pyrazole as a liquid.[7]

Formylation of the Pyrazole Ring: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[8][9] The reaction utilizes the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allyl-3,5-dimethyl-1H-pyrazole

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent (a chloroiminium salt).[8]

-

Dissolve 1-allyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 1-allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Synthesis Pathway and Workflow Visualization

The overall synthesis pathway and the experimental workflow for the Vilsmeier-Haack reaction are illustrated below using Graphviz.

Note on the Synthesis of this compound

The protocol described above leads to the formation of 1-allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde due to the use of the symmetrical acetylacetone. To obtain the target molecule with a single methyl group at the C3 position, a different 1,3-dicarbonyl starting material would be required. The appropriate precursor would be acetoacetaldehyde or a synthetic equivalent. The subsequent Vilsmeier-Haack formylation would then proceed as described to yield this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis, based on typical yields and spectroscopic data from analogous reactions reported in the literature.

Table 1: Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Pyrazole Synthesis | Allylhydrazine, Acetylacetone | Ethanol/Water | Reflux | 2-4 | 70-95[6] |

| 2 | Vilsmeier-Haack | 1-Allyl-3,5-dimethyl-1H-pyrazole, POCl₃, DMF | DMF | 60-80 | 2-4 | 60-80[10][11] |

Table 2: Expected Spectroscopic Data for 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

| Data Type | Expected Values |

| ¹H NMR | δ (ppm): ~10.0 (s, 1H, CHO), ~5.9 (m, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH₂), ~4.6 (d, 2H, N-CH₂-), ~2.5 (s, 3H, C₃-CH₃), ~2.4 (s, 3H, C₅-CH₃) |

| ¹³C NMR | δ (ppm): ~185 (CHO), ~150 (C₅), ~140 (C₃), ~132 (-CH=), ~118 (=CH₂), ~115 (C₄), ~52 (N-CH₂-), ~14 (C₅-CH₃), ~11 (C₃-CH₃) |

| IR (cm⁻¹) | ~2920 (C-H), ~1680 (C=O, aldehyde), ~1580 (C=N, pyrazole ring) |

| MS (m/z) | Expected [M]⁺ at 164.10 |

Note: The exact chemical shifts (δ) in NMR spectroscopy will be dependent on the solvent used. The provided values are estimations based on known data for similar pyrazole structures.[7][12]

Conclusion

The synthesis of this compound and its 3,5-dimethyl analog is readily achievable through a robust two-stage process involving pyrazole ring formation followed by a Vilsmeier-Haack formylation. The protocols outlined in this guide are based on well-established chemical transformations and provide a solid foundation for the laboratory synthesis of these valuable heterocyclic compounds. Researchers should pay careful attention to the anhydrous conditions required for the Vilsmeier-Haack reaction to ensure optimal yields.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jocpr.com [jocpr.com]

- 5. tsijournals.com [tsijournals.com]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of data for this specific molecule, this guide extrapolates information from studies on analogous pyrazole-4-carbaldehydes and N-allyl pyrazoles to predict its chemical behavior.

Core Molecular Structure and Functional Groups

This compound possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with an allyl group at the N1 position, a methyl group at the C3 position, and a formyl (aldehyde) group at the C4 position. The reactivity of this molecule is governed by the interplay of these three key functional groups:

-

Pyrazole Ring: An electron-rich aromatic system susceptible to electrophilic substitution, although the aldehyde group is deactivating. The nitrogen atoms also provide sites for coordination with metal ions.

-

Aldehyde Group: A versatile functional group that can undergo a wide range of reactions, including nucleophilic addition, condensation, oxidation, and reduction.

-

Allyl Group: The double bond in the allyl group can participate in addition reactions and palladium-catalyzed cross-coupling reactions.

Stability Profile

The stability of this compound is a critical factor for its synthesis, storage, and application. The following sections outline its predicted stability based on related compounds.

Hydrolytic Stability

Generally, pyrazole derivatives exhibit good hydrolytic stability. However, certain ester derivatives of pyrazoles have been shown to degrade in aqueous buffer solutions. Given that this compound lacks an ester group, it is expected to be relatively stable under neutral aqueous conditions. Extreme pH conditions may lead to degradation, although specific data is not available.

Thermal Stability

Pyrazole-containing compounds are known for their thermal stability. For instance, a polymer derived from a pyrazole methacrylate showed an initial decomposition temperature ranging from 216.3 °C to 243.5 °C.[1] The thermal stability of ionic liquids with pyrazolium cations is influenced by the alkyl chain length, though no direct correlation is always observed.[2] It is anticipated that this compound will exhibit good thermal stability, likely decomposing at temperatures above 200 °C.

Photochemical Stability

The photochemical behavior of pyrazoles can be complex. While some pyrazole derivatives are utilized in fluorescent applications due to their photostability, others can undergo photochemical reactions. For example, the photolysis of tetrazoles can lead to the formation of pyrazolines.[3] The photochemistry of 1-phenyl-4-allyl-tetrazol-5-one has been studied, indicating that the allyl group can participate in intramolecular cyclization upon photoexcitation.[3] Therefore, prolonged exposure of this compound to UV light may lead to degradation or rearrangement, and it should be stored in a light-protected environment.

Reactivity and Synthetic Applications

The aldehyde and allyl functionalities, coupled with the pyrazole core, make this compound a versatile building block in organic synthesis.

Synthesis via Vilsmeier-Haack Reaction

The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6][7][8] This reaction involves the formylation of an electron-rich precursor, typically a hydrazone, using the Vilsmeier reagent (a mixture of a substituted formamide like DMF and an acid chloride like POCl₃).[6][9]

Caption: Synthesis of this compound.

Experimental Protocol (General for Vilsmeier-Haack Reaction of Hydrazones):

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

To this reagent, add the corresponding hydrazone precursor of 1-allyl-3-methyl-1H-pyrazole.

-

The reaction mixture is then heated, typically at 60-90 °C, for several hours.[8]

-

After completion of the reaction, the mixture is poured onto crushed ice and neutralized with a base such as sodium bicarbonate or sodium hydroxide to precipitate the product.

-

The crude product is then filtered, washed, and purified by recrystallization or column chromatography.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a variety of chemical transformations.

Pyrazole-4-carbaldehydes readily undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst.[10][11] This reaction is useful for carbon-carbon bond formation and the synthesis of more complex derivatives.

Caption: Knoevenagel condensation of the target compound.

Experimental Protocol (General for Knoevenagel Condensation): [10]

-

Dissolve the pyrazole-4-carbaldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in a suitable solvent such as a water-ethanol mixture.

-

Add a catalytic amount of a base (e.g., ammonium carbonate, 20 mol%).

-

The reaction can be carried out at room temperature or with gentle heating (reflux).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically isolated by filtration and can be purified by recrystallization.

| Reactant 1 (Pyrazole-4-carbaldehyde) | Reactant 2 (Active Methylene) | Catalyst | Solvent | Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | High | [10] |

| 1H-Pyrrole-2-carbaldehyde | Substituted Phenyl Acetonitriles | Piperidine in [BMIM][Br] | Ionic Liquid | up to 98 | [12] |

Table 1: Yields for Knoevenagel Condensation of Analogous Aldehydes.

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[13][14][15][16]

Caption: Reduction of the aldehyde to a primary alcohol.

Experimental Protocol (General for NaBH₄ Reduction): [14]

-

Dissolve the pyrazole-4-carbaldehyde in a suitable protic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent and purify as necessary.

Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the aldehyde group to a carboxylic acid.[17] Care must be taken as the allyl group is also susceptible to oxidation by KMnO₄.[18]

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol (General for KMnO₄ Oxidation of Aldehydes): [17]

-

Dissolve the aldehyde in a suitable solvent system, often a mixture of t-butanol and water with a buffer like NaH₂PO₄ to maintain a near-neutral pH.

-

Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature.

-

Stir the mixture until the purple color of the permanganate disappears.

-

Work-up involves quenching the excess oxidant and filtering the manganese dioxide formed.

-

The carboxylic acid product is then isolated from the aqueous layer by acidification and extraction.

| Aldehyde | Oxidizing Agent | Product | Notes | Reference |

| RCHO | KMnO₄ | RCOOH | Generally effective, but over-oxidation can be an issue for some substrates. | [17] |

| Octan-1-ol | KMnO₄ | Octanoic Acid | Primary alcohols are oxidized to carboxylic acids, indicating the strength of the oxidant. | [17] |

Table 2: General Oxidation of Aldehydes and Alcohols with KMnO₄.

Reactions of the Allyl Group

The N-allyl group can undergo various reactions, including palladium-catalyzed allylic alkylation. This offers a pathway to further functionalize the pyrazole at the nitrogen atom.

Summary of Reactivity

| Functional Group | Reaction Type | Reagents | Expected Product |

| Aldehyde | Knoevenagel Condensation | Active methylene compound, base | Substituted alkene |

| Reduction | NaBH₄ | Primary alcohol | |

| Oxidation | KMnO₄ | Carboxylic acid | |

| Allyl Group | Allylic Alkylation | Pd catalyst, nucleophile | N-functionalized pyrazole |

| Pyrazole Ring | Electrophilic Substitution | Electrophile | Substituted pyrazole (likely at C5) |

Table 3: Predicted Reactivity of this compound.

Conclusion

This compound is a promising heterocyclic building block with a rich and versatile chemistry. Based on the known reactivity of its constituent functional groups, it is expected to be a stable compound under standard conditions, with the aldehyde and allyl groups providing handles for a wide array of synthetic transformations. This guide provides a foundational understanding of its predicted reactivity and stability, which should aid researchers in designing synthetic routes and developing novel molecules for various applications. Further experimental studies on the specific target molecule are warranted to confirm these predictions and to fully elucidate its chemical properties.

References

- 1. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. The document details available supplier information, a plausible synthetic protocol based on established chemical principles, and visual representations of the synthetic workflow and reaction mechanism.

Commercial Availability

Sourcing this compound and its analogs is crucial for research and development. The following table summarizes publicly available information from various chemical suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, purity, and availability.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| National Analytical Corporation | This compound | 70500-72-0 | C₇H₁₀N₂O | 95% | Industrial grade. Yellow to light brown liquid.[1] |

| National Analytical Corporation | 1-Allyl-1H-pyrazole-4-carbaldehyde | 78758-36-8 | C₇H₈N₂O | 95% | Isomer. Liquid.[2] |

| National Analytical Corporation | 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 932-04-1 | C₈H₁₂N₂O | >98% | Analog. White to off-white crystalline powder.[3] |

| National Analytical Corporation | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | 158108-80-4 | C₇H₈N₂O | >98% | Isomer. Pale yellow to light brown.[4] |

| Amerigo Scientific | This compound | 899709-47-8 | C₈H₁₀N₂O | Not specified | Contact for academic pricing.[5] |

| Sigma-Aldrich | This compound | 899709-47-8 | C₈H₁₀N₂O | Not specified | Provided for early discovery research; analytical data not collected by the supplier. |

Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[6][7][8][9][10] The following is a detailed, plausible experimental protocol for the synthesis of this compound, based on general procedures for the Vilsmeier-Haack formylation of pyrazoles.

Reaction Scheme:

Materials and Reagents:

-

1-Allyl-3-methyl-1H-pyrazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. The reaction is exothermic. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-Allyl-3-methyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it can be highly exothermic.

-

Neutralization: Neutralize the acidic aqueous solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Safety Precautions:

-

The Vilsmeier-Haack reaction should be carried out in a well-ventilated fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the reaction with ice water is highly exothermic and should be performed with caution.

Visualizing the Process and Mechanism

To better understand the synthetic strategy and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

References

- 1. This compound 95% at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. tradeindia.com [tradeindia.com]

- 3. 1-allyl-3,5-dimethyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety, handling, and experimental information for 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 899709-47-8). No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the safety and toxicological data presented are largely inferred from structurally related pyrazole-4-carbaldehyde derivatives. All personnel handling this compound should exercise caution and adhere to strict laboratory safety protocols.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry, drug discovery, and agrochemical synthesis.[1][2] Its pyrazole core is a common scaffold in a variety of biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The presence of an aldehyde functional group and an allyl substituent provides versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.[1] This guide aims to provide a detailed resource on the safe handling, potential hazards, and experimental considerations for this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its basic properties.

| Property | Value | Source |

| CAS Number | 899709-47-8 | [5][6][7] |

| Molecular Formula | C₈H₁₀N₂O | [6][7] |

| Molecular Weight | 150.18 g/mol | [6][7] |

| Appearance | Solid (inferred from related compounds and supplier information) | [5] |

| SMILES | O=C([H])C1=CN(N=C1C)CC=C | [7] |

| InChI | 1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3 | [7] |

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard information is extrapolated from SDS of similar pyrazole-4-carbaldehyde compounds.

Hazard Identification (Inferred)

| Hazard Class | GHS Classification (Inferred) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

Recommended Personal Protective Equipment (PPE)

A mandatory workflow for personal protective equipment when handling this compound is outlined below.

Caption: Mandatory Personal Protective Equipment (PPE) Workflow.

First Aid Measures (Inferred)

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

An emergency response workflow for accidental exposure is detailed below.

Caption: Emergency Response Workflow for Accidental Exposure.

Toxicological Information (Inferred from Analogs)

Quantitative toxicological data for this compound is not available. However, studies on other pyrazole derivatives provide some insights into their potential biological effects.

One study on a novel pyrazole derivative, LQFM 021, suggested it has low toxicity and may act as a phosphodiesterase-3 (PDE-3) inhibitor with vasorelaxant activity.[8][9] In acute toxicity tests, this compound was categorized as "Class 4" under the Global Harmonized System (GHS), with an acute lethal dose between 300 and 2000 mg/kg.[8] Conversely, a series of 1-methyl-1H-pyrazole-5-carboxamides exhibited unexpected acute mammalian toxicity in mice, which was linked to the inhibition of mitochondrial respiration.[10] This highlights the critical need for compound-specific toxicological evaluation.

| Toxicological Endpoint | Inferred Effect | Note |

| Acute Oral Toxicity | Potentially harmful if swallowed. | Based on GHS classification of related compounds. |

| Carcinogenicity | No data available. | |

| Mutagenicity | No data available. | |

| Teratogenicity | No data available. |

Experimental Protocols

Plausible Synthesis Method: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes.[2][11][12][13][14][15][16] A plausible synthetic route to this compound would involve the reaction of the corresponding hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

General Protocol (Adapted from related syntheses): [14][16]

-

Preparation of the Hydrazone: The appropriate hydrazone precursor would first be synthesized by reacting a suitable ketone with allylhydrazine.

-

Vilsmeier-Haack Reaction:

-

The hydrazone is dissolved in anhydrous dimethylformamide (DMF).

-

The solution is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature and then heated (e.g., to 80-90°C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice.

-

The mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

-

The logical workflow for this synthesis is depicted below.

Caption: Plausible Synthesis Workflow via Vilsmeier-Haack Reaction.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the pyrazole scaffold is known to interact with various biological targets. As mentioned, a related pyrazole derivative showed potential as a phosphodiesterase-3 (PDE-3) inhibitor.[8][9] PDE-3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE-3 leads to increased intracellular levels of these second messengers, which can result in vasodilation and other physiological effects.

Further research is required to determine if this compound or its derivatives interact with this or other signaling pathways.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to be released into the environment.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various research and development fields. Due to the lack of specific safety data, a cautious approach is paramount. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. The information provided in this guide, though largely inferred from related compounds, serves as a crucial starting point for the safe handling and use of this compound in the laboratory. Further experimental studies are necessary to fully characterize its physicochemical, toxicological, and biological properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. This compound, CasNo.899709-47-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound DiscoveryCPR 899709-47-8 [sigmaaldrich.com]

- 8. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]

- 9. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity [pubmed.ncbi.nlm.nih.gov]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. jpsionline.com [jpsionline.com]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Basic Characterization of Allyl-Substituted Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl-substituted pyrazoles represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The introduction of the allyl group to the pyrazole core can significantly influence the molecule's steric and electronic properties, often enhancing its biological activity. This technical guide provides a comprehensive overview of the fundamental characterization of allyl-substituted pyrazoles, including their synthesis, spectroscopic analysis, and physical properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate research and development in this area. Furthermore, a representative synthetic workflow and a key signaling pathway associated with the anti-inflammatory activity of pyrazole derivatives are visualized.

Synthesis of Allyl-Substituted Pyrazoles

The synthesis of allyl-substituted pyrazoles can be broadly categorized into two main approaches: N-allylation of a pre-formed pyrazole ring and the construction of the pyrazole ring from an allyl-containing precursor. The N-alkylation of NH-pyrazoles is a versatile and widely used method due to the broad availability of both pyrazole precursors and alkylating agents.

A common method for N-allylation involves the reaction of a pyrazole with an allyl halide (e.g., allyl bromide) in the presence of a base. The base deprotonates the pyrazole nitrogen, increasing its nucleophilicity and facilitating the subsequent substitution reaction.

Physicochemical Properties

The physical properties of allyl-substituted pyrazoles are influenced by the nature and position of substituents on the pyrazole ring. Generally, they are liquids or low-melting solids at room temperature. The introduction of polar functional groups can increase the melting point and affect solubility.

Table 1: Physical Properties of Representative Allyl-Substituted Pyrazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 1-Allyl-1H-pyrazole | C₆H₈N₂ | 108.14 | Liquid | N/A |

| 1-Allyl-3,5-dimethyl-1H-pyrazole | C₈H₁₂N₂ | 136.19 | Liquid | N/A |

| 1-Allyl-3,4-dinitropyrazole | C₆H₆N₄O₄ | 214.14 | Liquid | -56.7 |

| 1-Allyl-3,5-dinitropyrazole | C₆H₆N₄O₄ | 214.14 | Liquid | -56.5 |

Note: Data for dinitropyrazoles sourced from reference[1]. Data for other compounds are representative and may vary based on experimental conditions.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized allyl-substituted pyrazoles. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of allyl-substituted pyrazoles. The chemical shifts of the allyl group protons and carbons are characteristic and provide valuable structural information.

Table 2: Representative ¹H NMR Spectroscopic Data for the Allyl Group in Allyl-Substituted Pyrazoles (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂ -CH=CH₂ | 4.5 - 4.8 | d | ~5.0 |

| N-CH₂-CH =CH₂ | 5.8 - 6.2 | m | - |

| N-CH₂-CH=CH₂ (cis) | 5.0 - 5.2 | d | ~10.0 |

| N-CH₂-CH=CH₂ (trans) | 5.1 - 5.3 | d | ~17.0 |

Note: Chemical shifts are approximate and can vary depending on the substitution pattern of the pyrazole ring and the solvent used.

Table 3: Representative ¹³C NMR Spectroscopic Data for the Allyl Group in Allyl-Substituted Pyrazoles (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| N-C H₂-CH=CH₂ | 50 - 55 |

| N-CH₂-C H=CH₂ | 130 - 135 |

| N-CH₂-CH=C H₂ | 117 - 120 |

Note: Chemical shifts are approximate and can vary depending on the substitution pattern of the pyrazole ring and the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the allyl functional group through its characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for the Allyl Group

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| =C-H stretch | 3010 - 3095 | Medium |

| C=C stretch | 1640 - 1650 | Medium to Weak |

| =C-H out-of-plane bend (wag) | 910 - 990 | Strong |

Note: The exact positions of the absorption bands can be influenced by the overall molecular structure.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For allyl-substituted pyrazoles, common fragmentation pathways involve the loss of the allyl group (C₃H₅, m/z 41) or cleavage of the pyrazole ring. The molecular ion peak (M⁺) is typically observed.

Experimental Protocols

Synthesis of 1-Allyl-1H-pyrazole

This protocol describes a general procedure for the N-allylation of pyrazole using allyl bromide.

Materials:

-

Pyrazole (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium hydroxide (KOH) (1.5 eq)

-

Acetonitrile (solvent)

-

Diethyl ether (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrazole in acetonitrile, add powdered potassium hydroxide.

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the solid residue and wash with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford pure 1-allyl-1H-pyrazole.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.

Visualizations

Experimental Workflow for Synthesis and Characterization

References

The Chemistry of Pyrazole-4-Carbaldehyde: A Technical Guide for Drug Discovery Professionals

An In-depth exploration of the synthesis, reactivity, and applications of pyrazole-4-carbaldehydes, a pivotal scaffold in medicinal chemistry.

Introduction

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with numerous approved drugs featuring this five-membered heterocyclic ring. Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. At the heart of many complex pyrazole-based molecules lies a versatile intermediate: pyrazole-4-carbaldehyde. This technical guide provides a comprehensive overview of the chemistry of pyrazole-4-carbaldehydes, focusing on their synthesis, key reactions, and applications in drug discovery and development for researchers, scientists, and drug development professionals.

Synthesis of Pyrazole-4-Carbaldehydes: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via the cyclization and formylation of hydrazone precursors.

General Synthetic Pathway

The synthesis generally begins with the condensation of a substituted acetophenone with a hydrazine to form a hydrazone intermediate. This intermediate is then subjected to the Vilsmeier-Haack reagent to yield the desired pyrazole-4-carbaldehyde.

Caption: General synthetic pathway for pyrazole-4-carbaldehydes.

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-3-aryl-1H-pyrazole-4-carbaldehydes:

A common experimental protocol involves two main steps: the formation of the hydrazone and the subsequent Vilsmeier-Haack cyclization.

Step 1: Synthesis of N'-(1-arylethylidene)hydrazines (Hydrazone Formation)

-

To a solution of a substituted acetophenone (10 mmol) in absolute ethanol (30 mL), add the corresponding substituted hydrazine (12 mmol).

-

Add a few drops of a catalyst, such as concentrated hydrochloric acid or glacial acetic acid.

-

The reaction mixture is then typically refluxed for 1-2 hours or irradiated in a microwave reactor.

-

Upon cooling, the solid hydrazone product precipitates and can be collected by filtration, washed, and dried.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (3.0 mmol) to ice-cold, anhydrous N,N-dimethylformamide (4 mL).

-

The synthesized hydrazone (1.0 mmol) is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred and heated to 80-90°C for several hours (typically 4-8 hours).

-

After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base, such as a dilute sodium hydroxide or sodium bicarbonate solution.

-

The resulting precipitate, the pyrazole-4-carbaldehyde, is filtered, washed with cold water, dried, and can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for pyrazole-4-carbaldehyde synthesis.

Chemical Properties and Reactivity

The pyrazole-4-carbaldehyde scaffold is characterized by the electrophilic nature of the aldehyde group and the aromatic pyrazole ring, which can undergo various chemical transformations. The aldehyde functionality serves as a versatile handle for further molecular elaboration, making it a key building block in the synthesis of more complex, biologically active molecules.

Common reactions involving the aldehyde group include:

-

Condensation Reactions: With active methylene compounds, amines, and semicarbazides to form a wide array of derivatives.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol.

Spectroscopic Data

The structural elucidation of pyrazole-4-carbaldehydes relies on standard spectroscopic techniques.

| Spectroscopic Data | 1-Methyl-1H-pyrazole-4-carbaldehyde | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |

| ¹H NMR (δ, ppm) | 1H NMR spectrum is available. | A detailed 1H NMR spectrum is available. |

| ¹³C NMR (δ, ppm) | 183.1 (-CHO), 163.0 (Pyr C-3), 158.9 (Ph C-4), 132.5 (Ph C-1), 129.3 (Pyr C-5), 120.6 (Ph C-2,6), 114.7 (Ph C-3,5), 110.9 (Pyr C-4), 68.9 (-OCH₂CH₂Cl), 55.6 (-OCH₃), 41.5 (-OCH₂CH₂Cl). | |

| IR (cm⁻¹) | IR spectrum is available. | A characteristic, intense formyl group peak is situated at 1667 cm⁻¹. |

| Mass Spec (m/z) | Mass spectrometry data is available. | HRMS (ESI-TOF) for C₁₃H₁₃ClN₂NaO₃ ([M + Na]⁺): calcd. 303.0507; found 303.0508. |

Applications in Drug Discovery

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a diverse range of biologically active compounds. Their derivatives have demonstrated significant potential in various therapeutic areas.

Anti-inflammatory and Analgesic Activity

A number of 1,3-diaryl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds have shown activity comparable to standard drugs like diclofenac sodium.

| Compound | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) |

| 4g | 65.45 | 62.12 |

| 4i | 68.18 | 65.15 |

| 4k | 70.91 | 68.18 |

| Diclofenac Sodium | 72.73 | 71.21 |

Data from a study on 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes.

Antimicrobial Activity

Derivatives of pyrazole-4-carbaldehyde have also been investigated for their antimicrobial properties. Certain synthesized compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. Pyrazole-4-carbaldehyde serves as a precursor for the synthesis of novel compounds with potential anticancer activity. For instance, derivatives have been evaluated against various cancer cell lines, such as human breast adenocarcinoma (MCF-7).

| Compound | IC₅₀ (µM) against MCF-7 |

| Derivative A | 18.5 |

| Derivative B | 22.3 |

Illustrative data based on reported studies.

Caption: Role of pyrazole-4-carbaldehyde in drug discovery.

Conclusion

Pyrazole-4-carbaldehyde is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward and efficient synthesis, primarily through the Vilsmeier-Haack reaction, coupled with the reactivity of its aldehyde group, provides a robust platform for the generation of diverse molecular libraries. The wide range of biological activities exhibited by its derivatives underscores the importance of this scaffold in the ongoing quest for novel and effective therapeutic agents. This guide serves as a foundational resource for scientists and researchers aiming to leverage the chemical potential of pyrazole-4-carbaldehydes in their drug discovery and development endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of novel pharmaceutical compounds. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and effective method for the formylation of electron-rich heterocyclic systems.[1][2][3][4] This protocol includes a step-by-step experimental procedure, a summary of expected quantitative data, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction